Ethyl-3-chloro-2-oxo butanoate
Description
Structural Characterization and Nomenclature
Ethyl 2-chloro-3-oxobutanoate represents a halogenated β-keto ester with the molecular formula C₆H₉ClO₃. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the parent chain consists of four carbon atoms (butanoic acid), with a chlorine substituent at the second carbon position and a ketone functional group at the third carbon. The ethyl ester functionality completes the molecular structure, providing the compound with its characteristic reactivity profile.
The structural representation can be expressed through multiple nomenclature systems. The preferred International Union of Pure and Applied Chemistry name remains ethyl 2-chloro-3-oxobutanoate, while alternative systematic names include 2-chloro-3-oxobutanoic acid ethyl ester and butanoic acid, 2-chloro-3-oxo-, ethyl ester. The compound is also recognized by several synonymous designations including ethyl 2-chloroacetoacetate, acetoacetic acid 2-chloro ethyl ester, and ethyl alpha-chloroacetoacetate.
The molecular geometry exhibits characteristic features of β-keto esters, with the ketone carbonyl positioned adjacent to the carboxyl ester group. The chlorine substituent at the α-position relative to the ester functionality imparts unique reactivity characteristics, enabling the compound to participate in various substitution and condensation reactions. The Simplified Molecular Input Line Entry System representation (CCOC(=O)C(Cl)C(C)=O) clearly delineates the connectivity pattern, while the International Chemical Identifier Key (RDULEYWUGKOCMR-UHFFFAOYSA-N) provides unambiguous identification in chemical databases.
Historical Context and Discovery
The development and recognition of ethyl 2-chloro-3-oxobutanoate emerged from systematic investigations into halogenated acetoacetic acid derivatives during the mid-20th century. The compound gained prominence in chemical literature through its registration in major chemical databases, with assignment of CAS Registry Number 609-15-4 facilitating standardized identification across global chemical information systems. The European Chemicals Agency subsequently catalogued the compound under EC number 210-180-4, establishing regulatory recognition within European chemical commerce.
Scientific interest in ethyl 2-chloro-3-oxobutanoate intensified with the recognition of its utility as a synthetic intermediate in pharmaceutical chemistry. Research documented in patent literature demonstrates the compound's role in synthesizing complex therapeutic molecules, including febuxostat, a xanthine oxidase inhibitor used in treating hyperuricemia. The compound's inclusion in the National Institute of Standards and Technology Chemistry WebBook reflects its established status in analytical and reference chemistry.
The compound's integration into commercial chemical supply chains occurred gradually as synthetic methodologies evolved. Major chemical suppliers including Sigma-Aldrich, Tokyo Chemical Industry, and Wacker Chemie have incorporated ethyl 2-chloro-3-oxobutanoate into their product portfolios, indicating sustained industrial demand. The development of improved synthetic routes, particularly methods avoiding toxic solvents and reducing waste generation, has enhanced the compound's accessibility for research and commercial applications.
Physicochemical Properties
The physicochemical characteristics of ethyl 2-chloro-3-oxobutanoate reflect its dual nature as both a halogenated organic compound and a β-keto ester. The molecular weight of 164.59 atomic mass units positions the compound within the range typical for small organic molecules used in synthetic chemistry. The compound exists as a liquid under standard conditions, displaying coloration ranging from colorless to light yellow, with some sources reporting a bright yellow appearance.
Thermal properties of ethyl 2-chloro-3-oxobutanoate demonstrate significant variation depending on pressure conditions. Under reduced pressure (15 hectopascals), the boiling point occurs between 75-77°C, while at atmospheric pressure, boiling occurs at approximately 200°C. The melting point consistently remains below -80°C across multiple sources, indicating the compound's liquid state across a broad temperature range. Flash point measurements vary considerably, with reported values of 54°C, 90°C, and 122°F appearing in different sources.
Table 1: Physical Properties of Ethyl 2-Chloro-3-oxobutanoate
Solubility characteristics reveal the compound's moderate hydrophilic nature despite the presence of hydrophobic ethyl and chloro substituents. Water solubility measurements consistently indicate dissolution of 17-20 grams per liter at 20°C. This limited but significant water solubility reflects the polar character imparted by the ester and ketone functionalities. The compound demonstrates enhanced solubility in organic solvents, particularly chloroform and ethyl acetate, where it exhibits sparingly soluble to slightly soluble behavior.
Table 2: Solubility Profile of Ethyl 2-Chloro-3-oxobutanoate
| Solvent | Solubility | Temperature | Source |
|---|---|---|---|
| Water | 17-20 g/L | 20°C | |
| Chloroform | Sparingly soluble | Room temperature | |
| Ethyl Acetate | Slightly soluble | Room temperature |
Chemical stability considerations indicate that ethyl 2-chloro-3-oxobutanoate requires careful storage conditions to maintain integrity. The compound demonstrates sensitivity to moisture, which can promote hydrolysis and polycondensation reactions, particularly at elevated temperatures. Storage recommendations consistently specify inert gas atmospheres (nitrogen or argon) and temperatures below 15°C to prevent degradation. The compound's vapor pressure of 0.2 hectopascals at 20°C indicates minimal volatility under standard conditions.
Properties
IUPAC Name |
ethyl 3-chloro-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHFJPUOJRVNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Ethyl Acetoacetate
The most common and direct chemical method to prepare ethyl-3-chloro-2-oxo butanoate is by chlorinating ethyl acetoacetate. This method involves the substitution of a hydrogen atom by chlorine at the alpha position to the keto group.
Process Description:
- Reactants: Ethyl acetoacetate and chlorinating agents such as sulfuryl chloride or chlorine gas.
- Conditions: The reaction is typically performed under low temperature with stirring and controlled addition of the chlorinating agent.
- Solvent: An appropriate inert solvent is used to dissolve the reactants.
- Procedure: Sulfuryl chloride solution is added dropwise to ethyl acetoacetate under negative pressure to control the reaction rate and avoid side reactions.
- Work-up: After completion, the mixture is washed with saturated salt water to remove impurities, dried over anhydrous magnesium sulfate, and the product is isolated by distillation under reduced pressure.
- Yield: The product is collected at a boiling point range of 96–99 °C under reduced pressure (4–4.7 kPa).
Reaction Scheme:
$$
\text{Ethyl acetoacetate} + \text{Sulfuryl chloride} \rightarrow \text{Ethyl 3-chloro-2-oxo butanoate}
$$
| Parameter | Details |
|---|---|
| Chlorinating agent | Sulfuryl chloride or chlorine |
| Temperature | Low temperature (typically 0–10 °C) |
| Solvent | Suitable inert solvent |
| Reaction time | Several hours |
| Product boiling point | 96–99 °C at 4–4.7 kPa |
| Purification | Washing, drying, distillation |
This method is well-established and provides a straightforward route to this compound with good purity.
Two-Step Synthesis from Diethyl Oxalate
Another synthetic approach involves a two-step process starting from commercially available diethyl oxalate:
Step 1: Nucleophilic Substitution
- Diethyl oxalate undergoes nucleophilic substitution to introduce the necessary functional groups.
Step 2: Chlorination
- The intermediate is then chlorinated to introduce the chlorine atom at the alpha position.
Key Points:
- This method was optimized to achieve a total yield of approximately 30%.
- The structure of the product was confirmed by mass spectrometry and proton nuclear magnetic resonance (1H NMR).
- This approach is useful for producing this compound as an intermediate for synthesizing thiazole carboxylic acids and other biologically active compounds.
| Step | Reaction Type | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1. Nucleophilic substitution | Functional group introduction | - | MS, 1H NMR |
| 2. Chlorination | Introduction of chlorine | - | MS, 1H NMR |
| Total yield | ~30% |
This method provides a rapid synthesis route but with moderate overall yield.
Biocatalytic Asymmetric Reduction to this compound Derivatives
While this method focuses more on the conversion of this compound to its hydroxy derivatives, it is relevant because it involves the substrate preparation and handling under mild conditions.
Biocatalytic Reduction:
- Uses enzymes such as keto reductase and glucose dehydrogenase in the presence of cofactors like NADPH.
- The substrate ethyl 4-chloro-3-oxobutanoate (this compound) undergoes asymmetric reduction to produce chiral alcohol derivatives.
- Reaction conditions involve aqueous or biphasic solvent systems (ethyl acetate/water or ethylene dichloride/water).
- pH is buffered using hydrophosphate buffers.
- Reaction temperature ranges from 28 to 33 °C.
- Reaction times vary from 6 to 10 hours.
- Glucose acts as a hydrogen donor for cofactor regeneration.
Typical Reaction Conditions (example from patent data):
| Parameter | Range/Value |
|---|---|
| Solvent | Ethyl acetate + water or ethylene dichloride + water |
| pH buffer | Hydrophosphate, 0.04–0.08 mol/L |
| Substrate concentration | 8–15 g/mL |
| Enzyme loading (keto reductase + glucose dehydrogenase) | 3–8% w/w of substrate |
| Enzyme ratio (keto reductase:glucose dehydrogenase) | 2:3 |
| NADPH concentration | 0.1–0.3% w/w of substrate |
| Temperature | 28–33 °C |
| Reaction time | 6–10 hours |
Process Outline:
- Mix ethyl acetate and water with hydrophosphate buffer.
- Add ethyl 4-chloroacetoacetate as substrate.
- Introduce biocatalysts (keto reductase, glucose dehydrogenase) and NADPH cofactor.
- Add glucose as hydrogen donor.
- Maintain pH between 6.0 and 7.5 by adding sodium hydroxide buffer during reaction.
- Stir at 28–33 °C for 6–10 hours.
- After reaction, filter, extract, and concentrate under reduced pressure to isolate the product.
This biocatalytic method offers a green and stereoselective approach to synthesize chiral derivatives of this compound, which are valuable in pharmaceutical synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the β-position undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:
Reaction with Amines
Ethyl-3-chloro-2-oxobutanoate reacts with amines to form substituted β-keto amides. In a study using 3-phenyl-1H-1,2,4-triazol-5-amine:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic acid, 80°C | 24 hours | Triazolo[1,5-a]pyrimidin-7(4H)-one | 67% |
Mechanism : The chloro group is displaced by the amine nucleophile, followed by cyclization to form heterocyclic structures .
Reduction Reactions
The ketone group is reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or enzymatic systems.
Enzymatic Reduction
In a biphasic (n-butyl acetate/water) system, carbonyl reductases stereoselectively reduce the ketone:
| Enzyme System | Conditions | Product (Enantiomeric Excess) | Yield | Source |
|---|---|---|---|---|
| NADPH-dependent ARD | pH 6.5, 30°C, 99 hours | (R)-4-chloro-3-hydroxybutanoate (86% ee) | 95.4% |
This method minimizes substrate decomposition and enzyme inactivation .
Cyclization Reactions
The compound participates in cyclocondensation to form heterocycles like thiazoles and pyrazoles.
Thiazole Formation
Reaction with trifluorothioacetamide under reflux:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triethylamine, acetonitrile | Reflux, 2 hours | Ethyl 2,4-bis(trifluoromethyl)thiazole-5-carboxylate | 356.6 g (purified) |
Mechanism : Nucleophilic attack by sulfur, followed by cyclization and dehydration .
Oxidation and Condensation
The keto group enables oxidation to carboxylic acids or participation in Knoevenagel condensations.
Oxidation to Carboxylic Acid
Using KMnO₄ under acidic conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux | 3-chloro-2-oxobutanoic acid | Not reported |
Condensation with Hydrazines
Reaction with hydrazine derivatives forms pyrazole rings, as seen in triazole synthesis .
Stability and Decomposition
The compound hydrolyzes in aqueous alkaline conditions to 4-chloroacetoacetic acid and ethanol. Decomposition accelerates at high pH (>10) .
Comparative Reaction Efficiency
| Reaction Type | Optimal Solvent System | Advantages | Limitations |
|---|---|---|---|
| Enzymatic reduction | n-Butyl acetate/water | High enantioselectivity, 95% yield | Requires pH control (Na₂CO₃) |
| Nucleophilic substitution | Acetic acid | Simple setup, moderate yields | Long reaction times (24h) |
Key Research Findings
-
Stereoselective Synthesis : Enzymatic systems achieve >85% enantiomeric excess for chiral alcohol derivatives .
-
Industrial Applications : Used in synthesizing thiazole carboxylates (agrochemical intermediates) .
-
Limitations : Aqueous instability necessitates non-polar solvents for large-scale reactions .
Scientific Research Applications
Organic Synthesis
Ethyl-3-chloro-2-oxo butanoate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:
- Condensation Reactions : It can react with amines to form substituted derivatives.
- Carbonyl Chemistry : The carbonyl group in this compound makes it a target for nucleophilic attacks, leading to the formation of more complex structures.
Case Study: Synthesis of Chiral Alcohols
A notable application involves the use of this compound in the asymmetric synthesis of chiral alcohols. Research demonstrated that the enzyme BgADH3 from Burkholderia gladioli effectively catalyzed the reduction of this compound to produce (R)-4-chloro-3-hydroxybutyrate with high enantiomeric excess (99.9%) in an aqueous/octanol biphasic system . This showcases the compound's utility in producing valuable chiral synthons.
Pharmaceutical Applications
This compound is utilized in pharmaceutical research for drug development due to its ability to modify biological activity through structural changes.
Table 1: Pharmaceutical Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| (R)-4-chloro-3-hydroxybutyrate | Antihypertensive | |
| Various amides derived from it | Antimicrobial | |
| Substituted triazoles | Antifungal |
Biochemical Applications
In biochemistry, this compound is studied for its metabolic pathways and potential as a substrate for microbial transformations.
Case Study: Microbial Biotransformation
Research has shown that specific microorganisms can convert this compound into other useful metabolites. For instance, studies highlighted its transformation by engineered Escherichia coli strains that express carbonyl reductases, leading to the efficient production of chiral compounds . This biotransformation pathway emphasizes its significance in sustainable chemistry and green synthesis methodologies.
Cosmetic Formulations
The compound has also found applications in cosmetic formulations, where it acts as an ingredient contributing to skin hydration and stability of products. Its properties are evaluated under stringent safety regulations before market introduction.
Table 2: Cosmetic Applications
Mechanism of Action
The mechanism of action of ethyl-3-chloro-2-oxo butanoate involves its reactivity with nucleophiles and reducing agents. The compound’s carbonyl group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Ethyl-3-chloro-2-oxobutanoate vs. Ethyl 2-chloro-3-oxopropanoate (CAS 863870-88-6)
- Ethyl-3-chloro-2-oxobutanoate: Chloro at C3, ketone at C2, butanoate chain (C4).
- Ethyl 2-chloro-3-oxopropanoate: Chloro at C2, ketone at C3, shorter propanoate chain (C3).
- Impact: The positional swap of chloro and ketone groups alters reactivity. The α-chloro ketone in Ethyl 2-chloro-3-oxopropanoate may exhibit greater electrophilicity at C2, favoring nucleophilic attacks, while the β-chloro ketone in Ethyl-3-chloro-2-oxobutanoate may stabilize enolate intermediates .
Ethyl-3-chloro-2-oxobutanoate vs. Ethyl 2-fluoro-2-methyl-3-oxobutanoate (CAS 122795-13-5)
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases electron withdrawal but reduces steric bulk compared to chlorine.
Ethyl-3-chloro-2-oxobutanoate vs. Ethyl 3,3-dichloro-2-oxopropanoate (CAS 98025-26-4)
- Dichloro Substituents: Two chlorines at C3 increase electron withdrawal, enhancing acidity of α-hydrogens and accelerating enolate formation. The shorter propanoate chain reduces steric effects compared to the butanoate derivative .
Reactivity and Stability
- Nucleophilic Substitution: Ethyl-3-chloro-2-oxobutanoate undergoes substitution at C3 due to chloro’s leaving group ability, while its ketone group facilitates enolate formation for condensations (e.g., hydrazone formation in ) .
- Hydrolysis Sensitivity: Ethyl 3,3-dichloro-2-oxopropanoate’s dichloro substituents increase susceptibility to hydrolysis compared to mono-chloro analogs .
- Thermal Stability: Fluorinated analogs (e.g., Ethyl 2-fluoro-2-methyl-3-oxobutanoate) may exhibit higher thermal stability due to stronger C-F bonds .
Physical and Spectroscopic Data
| Compound | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | Molecular Formula |
|---|---|---|---|
| Ethyl-3-chloro-2-oxobutanoate | 142–144 | 1725–1765 | C₆H₉ClO₃ |
| Ethyl 2-chloro-3-oxopropanoate | Not reported | ~1730 (estimated) | C₅H₇ClO₃ |
| Ethyl 2-fluoro-2-methyl-3-oxobutanoate | Not reported | ~1740 (estimated) | C₇H₁₁FO₃ |
Biological Activity
Ethyl-3-chloro-2-oxo butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anthelmintic, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of chloroacyl derivatives. Its molecular structure can be represented as follows:
This compound is characterized by a chloro substituent on the carbon chain, which plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mg/ml) |
|---|---|---|
| 1 | E. coli | 0.08 |
| 2 | S. aureus | 0.09 |
| 3 | K. pneumoniae | 0.11 |
| 4 | E. sakazakii | 0.13 |
The study indicates that compound 1 shows the highest potency against E. coli, with an MIC of 0.08 mg/ml, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Anthelmintic Activity
The anthelmintic properties of this compound were tested using various concentrations against Pheretima posthuma and Ascaridia galli. The results showed promising effects in terms of both paralysis and mortality rates.
Table 2: Anthelmintic Activity Against Pheretima posthuma
| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|---|
| 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |
| 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |
| Albendazole | 5 | 12.66 ± 1.52 | 49.67 ± 1.52 |
The data reveal that compound 2 significantly reduced the death time compared to the standard drug albendazole at higher concentrations, indicating its effectiveness as an anthelmintic agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound derivatives on human cell lines. The results indicated varying levels of cytotoxicity, with some derivatives exhibiting lower LC50 values compared to standard chemotherapeutic agents like etoposide.
Table 3: Cytotoxicity Data
| Compound | LC50 (µg/ml) |
|---|---|
| Etoposide | 9.8 |
| Compound A | 280 |
| Compound B | 765 |
This suggests that while some derivatives possess significant antimicrobial and anthelmintic activity, their cytotoxic effects may limit their therapeutic applications .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the effectiveness of this compound derivatives against multi-drug resistant pathogens, highlighting their potential as novel antimicrobial agents in overcoming resistance .
- Anthelmintic Evaluation : Another research focused on the anthelmintic activity against parasitic infections in livestock, demonstrating the efficacy of these compounds in agricultural applications .
Q & A
Q. What are the established synthetic routes for Ethyl-3-chloro-2-oxo butanoate, and how can reaction conditions be optimized for yield?
this compound can be synthesized via condensation reactions involving chloroacetoacetic acid derivatives and ethyl esters under acidic catalysis. For instance, highlights the use of acetic acid and ammonium acetate to mediate similar esterifications. Optimization typically involves varying temperature (e.g., 60–80°C), stoichiometry of reagents, and catalyst concentration. Monitoring via TLC or GC-MS is recommended to track reaction progress and minimize side products like hydrolyzed intermediates .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Key techniques include:
- NMR : H NMR will show characteristic signals for the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) and the α-chloro ketone moiety (δ ~4.5–5.0 ppm for CH-Cl). C NMR confirms the carbonyl (δ ~170–200 ppm) and chloro-substituted carbons .
- IR : Strong absorption bands for C=O (1720–1750 cm) and C-Cl (550–750 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 164.59 for [M]) and fragmentation patterns consistent with chloro-ester cleavage .
Advanced Research Questions
Q. How do crystallographic techniques resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical. and emphasize the use of SHELX programs for structure refinement. For example, SHELXL refines disordered chloro/keto groups by assigning anisotropic displacement parameters. ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional uncertainty. Hydrogen-bonding networks () can be mapped using graph-set analysis to identify motifs like rings, which stabilize the crystal lattice .
Q. What analytical strategies address contradictions in purity assessments between HPLC and elemental analysis?
Discrepancies often arise from volatile impurities (e.g., residual solvents) undetected by elemental analysis. A combined approach is recommended:
- HPLC-DAD/ELSD : Quantify organic impurities (e.g., unreacted starting materials) with C18 columns and acetonitrile/water gradients.
- Karl Fischer Titration : Measure water content, which affects elemental analysis accuracy.
- CHNS-O Analysis : Cross-validate with theoretical values (e.g., C: 43.8%, H: 5.5%, Cl: 21.6% for CHClO) .
Q. How does this compound interact with biological systems, and what metabolic pathways are implicated?
suggests that butanoate derivatives may influence energy metabolism via acetyl-CoA production in the TCA cycle. In vitro assays (e.g., mitochondrial respirometry) can assess its impact on ATP synthesis. Additionally, LC-MS-based metabolomics can track incorporation into fatty acid or amino acid pathways, particularly if the chloro group acts as a metabolic inhibitor .
Q. What computational methods predict reactivity trends for this compound in nucleophilic substitutions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks at the chloro-substituted carbon. Key parameters include:
- Electrostatic Potential Maps : Identify electron-deficient regions.
- Activation Energy Barriers : Compare SN1 vs. SN2 mechanisms. Experimental validation via kinetic studies (e.g., monitoring Cl release under varying pH) aligns with computational predictions .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
